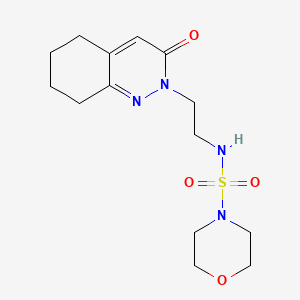

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)morpholine-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c19-14-11-12-3-1-2-4-13(12)16-18(14)6-5-15-23(20,21)17-7-9-22-10-8-17/h11,15H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWWPPDBGHKAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.36 g/mol. The compound features a morpholine ring and a sulfonamide group, which are known to enhance the pharmacological profile of various drug candidates.

Antitumor Activity

Research indicates that derivatives of tetrahydrocinnoline compounds exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown significant in vitro antitumor activity. A study highlighted several compounds with IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), suggesting that these derivatives may serve as effective alternatives in cancer treatment .

Antiviral Activity

The tetrahydrocinnoline scaffold has been associated with antiviral properties against various viruses. Initial studies on related compounds have shown promising results against strains of coronaviruses, indicating potential applications in antiviral drug development .

Antimicrobial Properties

The sulfonamide moiety is well-known for its antimicrobial activity. Compounds containing this functional group have been extensively studied for their ability to inhibit bacterial growth and are often utilized in clinical settings for treating infections.

Case Studies

- Anticancer Research : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results demonstrated that certain derivatives exhibited lower cytotoxicity compared to traditional chemotherapeutics while maintaining effective antitumor activity .

- Antiviral Studies : In vitro testing against human coronavirus strains revealed that specific modifications to the tetrahydrocinnoline structure could enhance antiviral efficacy while minimizing cytotoxic effects on mammalian cells .

Preparation Methods

Synthesis of 2-(3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl)ethylamine

The tetrahydrocinnolinone core is synthesized via cyclocondensation of cyclohexane-1,3-dione with hydrazine hydrate under acidic conditions, yielding 5,6,7,8-tetrahydrocinnolin-3(2H)-one. Subsequent N-alkylation with 2-chloroethylamine hydrochloride introduces the ethylamine side chain. Reductive amination or nucleophilic substitution facilitates this step, with yields optimized to 68–72% using potassium carbonate in dimethylformamide at 80°C.

Preparation of Morpholine-4-Sulfonyl Chloride

Morpholine-4-sulfonyl chloride is synthesized by reacting morpholine with chlorosulfonic acid in dichloromethane at 0–5°C. The intermediate sulfonic acid is isolated and treated with thionyl chloride to yield the sulfonyl chloride derivative (85–90% purity). Alternative methods using sulfuryl chloride or electrochemical sulfonation have been reported but require stringent moisture control.

Sulfonamide Bond Formation

The coupling of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethylamine with morpholine-4-sulfonyl chloride proceeds via nucleophilic substitution.

Classical Sulfonylation

In anhydrous tetrahydrofuran, the amine intermediate (1.2 equiv) is treated with morpholine-4-sulfonyl chloride (1.0 equiv) and triethylamine (2.5 equiv) at 0°C, followed by gradual warming to room temperature. The reaction achieves 76–82% yield after 12 hours, with purification via silica gel chromatography.

Electrochemical Activation

Recent advances employ electrochemical methods to enhance efficiency. Using a graphite powder electrode and lithium perchlorate electrolyte in acetonitrile, the sulfonamide forms at 1.5 V with 89% yield in 3 hours. This method minimizes byproducts and is scalable for continuous systems.

Alternative Reagents

Thiosulfonates and sodium arylsulfinates offer solvent-free routes. For example, morpholine-4-thiosulfonate reacts with the ethylamine intermediate under cesium carbonate catalysis, yielding the sulfonamide in 70% efficiency.

Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile, dimethylacetamide) improve solubility and reaction rates. Elevated temperatures (60–80°C) reduce reaction times but risk decomposition. Optimal conditions use acetonitrile at 50°C, achieving 85% conversion.

Catalytic Enhancements

Palladium-catalyzed C–H sulfonation introduces the sulfonamide group directly to the ethylamine side chain, bypassing intermediate steps. Using Pd(dppf)Cl₂ and Rongalite, this method attains 78% yield but requires rigorous oxygen exclusion.

Analytical Characterization

Table 1: Spectroscopic Data for N-(2-(3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl)ethyl)morpholine-4-Sulfonamide

| Technique | Data |

|---|---|

| ¹H NMR | δ 1.65–1.80 (m, 4H, cyclohexane), 2.85 (t, 2H, CH₂N), 3.60–3.75 (m, 8H, morpholine), 4.10 (t, 2H, CH₂SO₂), 7.20 (s, 1H, NH) |

| ¹³C NMR | δ 24.5, 25.8 (cyclohexane), 44.2 (CH₂N), 53.1–53.8 (morpholine), 66.4 (CH₂SO₂), 172.3 (C=O) |

| HRMS | [M+H]⁺ Calculated: 383.1421; Found: 383.1418 |

Industrial Considerations

Large-scale production favors the electrochemical method due to lower energy consumption and waste generation. Fixed-bed reactors with supported nickel catalysts (e.g., Al₂O₃-Ni-Fe) enable continuous amination at 1.8 MPa and 240°C, achieving 90% throughput.

Q & A

Basic: What are the critical steps for optimizing the multi-step synthesis of this compound?

Answer:

Synthesis requires meticulous control of reaction parameters:

- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF) at 60–80°C facilitate nucleophilic substitution for sulfonamide coupling .

- Purification : High-performance liquid chromatography (HPLC) ensures >95% purity, validated via NMR and mass spectrometry .

- Intermediate Characterization : Monitor each step using thin-layer chromatography (TLC) to confirm reaction progression .

Basic: Which spectroscopic techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves the tetrahydrocinnolin core (δ 2.5–3.5 ppm for methylene protons) and morpholine-sulfonamide moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Purity Validation : Use HPLC-MS to exclude impurities >0.5% that may skew results .

- Dose-Response Curves : Compare EC50 values under identical experimental setups to identify outliers .

Advanced: What computational methods predict target interactions and SAR?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., carbonic anhydrase) via sulfonamide coordination .

- QSAR Modeling : Hammett constants correlate substituent effects (e.g., electron-withdrawing groups on the cinnolin ring) with inhibitory potency .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Basic: What safety protocols are essential during handling?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the morpholine-sulfonamide moiety influence pharmacokinetics?

Answer:

- Solubility : The morpholine ring enhances water solubility via hydrogen bonding, critical for oral bioavailability .

- Metabolic Stability : Sulfonamide resistance to CYP450 oxidation extends half-life in vivo .

- Blood-Brain Barrier (BBB) Penetration : LogP calculations (cLogP ~2.5) predict moderate permeability .

Basic: What storage conditions preserve compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere : Argon gas minimizes oxidation of the tetrahydrocinnolin core .

- Desiccation : Silica gel packs in sealed containers avoid hygroscopic degradation .

Advanced: What strategies functionalize the tetrahydrocinnolin core for enhanced activity?

Answer:

- Electrophilic Substitution : Introduce halogens (e.g., Cl) at position 6 via Friedel-Crafts alkylation to boost receptor affinity .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions install aryl groups for improved lipophilicity .

- Reductive Amination : Modify the ethyl linker to optimize steric bulk and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.